Sitagliptin Impurity B
Description
Significance of Impurity Research in Pharmaceutical Science
Impurity research and profiling are of paramount importance in pharmaceutical science to ensure patient safety and drug efficacy. nih.govresearchgate.net The presence of unwanted chemicals can pose significant health risks, as some impurities may be toxic, mutagenic, or carcinogenic. nih.govtandfonline.com Therefore, identifying and evaluating the biological safety of impurities is a mandatory step in drug development. nih.govfda.gov The thorough characterization of an API's impurity profile provides crucial insights into its purity, stability, and potential for degradation, which are essential for ensuring the quality of the final drug product. researchgate.netnih.gov
The control of impurities is a critical requirement for regulatory compliance. pharmaguideline.com International guidelines, such as ICH Q3A/B, provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products. gmpinsiders.comfda.goveuropa.eu Failure to adequately control impurities can lead to regulatory actions, product recalls, and can compromise patient health. pharmaguideline.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have significantly improved the ability to detect, separate, and characterize impurities at very low levels, underscoring the commitment of the pharmaceutical industry to ensuring the safety and quality of medicines. nih.govtandfonline.com This rigorous scientific scrutiny helps to minimize risks associated with medicinal therapy. tandfonline.com
Contextualization of Sitagliptin (B1680988) within the Landscape of Drug Development and Impurity Control
Sitagliptin is an oral antihyperglycemic drug used for the treatment of type 2 diabetes. ufrgs.br It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by slowing the inactivation of incretin (B1656795) hormones, thereby improving glycemic control. ufrgs.br As with any synthetically produced API, the manufacturing process of sitagliptin can generate several process-related impurities and degradation products. nih.gov Given that sitagliptin may be used for long-term treatment, the stringent control of its impurities is crucial to ensure the safety and quality of the medication. nih.gov
Sitagliptin Impurity B, also known as Defluoro Sitagliptin or (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one, is a known process-related impurity of Sitagliptin. It is structurally characterized by the absence of one fluorine atom on the phenyl ring compared to the parent molecule. The study and control of such impurities are integral to the drug development process. Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, and heat, are performed to understand the degradation pathways and identify potential impurities that could form during storage. ufrgs.brcore.ac.ukresearchgate.net The development of robust analytical methods, such as reverse-phase HPLC, is essential for separating and quantifying sitagliptin from its impurities, including Impurity B, ensuring that the final drug product meets the required purity specifications. researchgate.net
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro ufrgs.brCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one | synzeal.com |
| Synonyms | This compound (Defluoro), 4-Desfluoro Sitagliptin, 2,5-Difluoro Sitagliptin | synzeal.com |
| CAS Number | 486460-31-5 | |
| Molecular Formula | C₁₆H₁₆F₅N₅O | |
| Molecular Weight | 389.32 g/mol |
Table 2: Analytical Methods for Sitagliptin and Its Impurities
| Analytical Technique | Column | Mobile Phase Components | Detection | Application | Source(s) |
| UPLC-MS | C18 | Ammonium formate, Acetonitrile | Mass Spectrometry | Separation of Sitagliptin from Impurity B | |
| RP-HPLC | C18 | Potassium Phosphate buffer (pH 3.2), Acetonitrile | UV at 203 nm | Determination of Sitagliptin and degradation pattern | core.ac.uk |
| UPLC-UV/MS | Agilent C18 Zorbax Eclipse Plus | Water (pH 4.0 with formic acid), Acetonitrile | UV/MS | Analysis of Sitagliptin and its degradation products under acidic conditions | ufrgs.br |
| UHPLC-MS/MS | Kromasil-100 C18 | Not specified | Triple Quadrupole Mass Spectrometry | Quantification of potential genotoxic nitroso impurity in Sitagliptin | nih.gov |
| HPLC | XBridgeTM Phenyl | Acetonitrile, Formic acid (0.05% aqueous) | Not specified | Quantitative determination of sitagliptin and its organic impurities | researchgate.net |
Properties
IUPAC Name |
3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZEIJGJLNXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723221 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898543-70-9 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Identification of Sitagliptin Impurity B
Systematic Nomenclature and Structural Features of Sitagliptin (B1680988) Impurity B
Sitagliptin Impurity B is structurally similar to the parent Sitagliptin molecule. Its formal chemical identification is established through its systematic nomenclature and key structural properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one. sigmaaldrich.com It is also commonly referred to by several synonyms, including Sitagliptin 4-Desfluoro Impurity, Sitagliptin Defluoro Impurity, and 2,5-Difluoro Sitagliptin. pharmaffiliates.compharmaffiliates.com
The key difference between Sitagliptin and Impurity B lies in the substitution pattern of the fluorophenyl ring. While Sitagliptin has a 2,4,5-trifluorophenyl group, Impurity B possesses a 2,5-difluorophenyl group. This subtle change is reflected in its molecular formula and weight.
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govacs.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one |
| Synonyms | Sitagliptin 4-Desfluoro Impurity, Sitagliptin Defluoro Impurity, 2,5-Difluoro Sitagliptin |
| CAS Number | 486460-31-5 |
| Molecular Formula | C16H16F5N5O |
| Molecular Weight | 389.32 g/mol |
Spectroscopic Methodologies for Structural Elucidation
A combination of advanced spectroscopic techniques is employed to confirm the identity and structure of this compound. These methods provide a comprehensive "fingerprint" of the molecule, allowing for its unambiguous characterization. synthinkchemicals.com
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. While specific spectral data for this compound is not widely published, its expected NMR signals can be inferred from the well-documented spectra of the parent Sitagliptin molecule. chemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the aliphatic protons of the butan-1-one chain, and the protons on the triazolopyrazine ring system. The chemical shifts and coupling patterns of the aromatic protons would differ significantly from Sitagliptin, reflecting the change in the fluorine substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the carbon atoms in the difluorophenyl ring would be the most indicative of the impurity's structure when compared to Sitagliptin.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
For this compound, with a molecular weight of 389.32 g/mol , high-resolution mass spectrometry (HRMS) would detect a protonated molecular ion ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 390.12.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. While the specific fragmentation pattern for Impurity B is not detailed in available literature, it is expected to follow pathways similar to those of Sitagliptin. researchgate.netresearchgate.net Key fragmentation would likely involve the cleavage of the amide bond and fragmentations within the triazolopyrazine ring and the butanamine side chain. The resulting fragment ions provide definitive evidence for the different components of the molecular structure.
| Analysis | Expected m/z Value | Description |
|---|---|---|
| Molecular Ion [M+H]⁺ | ~390.12 | Protonated molecule confirming the molecular weight. |
| Major Fragment 1 | Not specified | Expected from cleavage of the bond between the carbonyl group and the side chain. |
| Major Fragment 2 | Not specified | Expected from fragmentation of the triazolopyrazine ring. |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its structural components. The key functional groups are identical to those in Sitagliptin, and thus similar IR peaks are expected.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
|---|---|---|
| Amine (N-H) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Amide C=O | 1630 - 1680 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-F | 1000 - 1400 | Stretching |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups) like aromatic rings. The primary chromophore in both Sitagliptin and this compound is the substituted phenyl ring system combined with the triazolopyrazine moiety.
Studies on Sitagliptin have consistently shown a wavelength of maximum absorbance (λmax) at approximately 267 nm in various solvents, including water and 0.1N HCl. ukaazpublications.comscholarsresearchlibrary.com Since the core chromophoric structure of this compound is identical to that of Sitagliptin, it is expected to exhibit the same λmax.
| Compound | Expected λmax (nm) | Solvent |
|---|---|---|
| This compound | ~267 | Aqueous/Acidic Media |
Mechanistic Pathways of Sitagliptin Impurity B Formation
Process-Related Origins During Sitagliptin (B1680988) Chemical Synthesis
Organic impurities in active pharmaceutical ingredients can originate from various sources within the manufacturing process, including starting materials, intermediates, by-products, and side reactions. researchgate.net For Sitagliptin Impurity B, the principal source is traced back to the starting materials used in the synthesis.
The synthesis of Sitagliptin involves the coupling of a chiral β-amino acid derivative with a heterocyclic triazole component. The distinctive 2,4,5-trifluorophenyl group of Sitagliptin is introduced early in the synthesis, typically through a starting material like 2,4,5-trifluorophenylacetic acid or a related precursor. google.comnih.gov
The formation of this compound is a direct consequence of the presence of an analogous impurity in this key starting material. If the 2,4,5-trifluorophenyl precursor is contaminated with its difluoro analogue, specifically a 2,5-difluorophenyl derivative, this impurity will proceed through the same sequence of chemical reactions as the intended reagent. This results in the synthesis of the corresponding 2,5-difluoro version of Sitagliptin—namely, Impurity B—alongside the API. Therefore, Impurity B is not typically formed as a by-product of an unexpected side reaction but is rather a co-synthesized product stemming from an impure raw material. Controlling the purity of the trifluorophenyl-containing starting material is thus paramount to minimizing the level of Impurity B in the final product.
While the primary route to Impurity B is through impure starting materials, other side reactions during the multi-step synthesis of Sitagliptin can lead to the formation of different impurities.
Deamination, or the elimination of the amine group from the Sitagliptin molecule or its precursors, is a recognized side reaction that can occur during manufacturing. researchgate.net This reaction, however, does not lead to the formation of this compound. Instead, it results in the generation of unsaturated alkene impurities. For instance, an acid-catalyzed elimination of the amine group during the final hydrogenolysis step of one synthetic route is known to form an alkene impurity. researchgate.net This type of impurity, such as 3-desamino-2,3-dehydrositagliptin, is structurally distinct from the desfluoro-analogue Impurity B.
Table 1: Key Process-Related Impurities of Sitagliptin This table provides a summary of notable process-related impurities and their origins.
| Impurity Name | Common Origin | Formation Pathway |
|---|---|---|
| This compound | Starting Material | Co-synthesis from 2,5-difluoro analogue of the phenyl-containing precursor. |
| 3-Desamino-2,3-dehydrositagliptin | Side Reaction | Acid-catalyzed deamination (elimination) during synthesis. researchgate.net |
| Enantiomeric Impurity (S-Sitagliptin) | Side Reaction | Incomplete stereoselectivity during asymmetric synthesis steps. researchgate.net |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netthieme-connect.deunigoa.ac.intriazolo[4,3-a]pyrazine | Intermediate | Unreacted intermediate from the coupling step. researchgate.net |
Side Reactions during Manufacturing Steps
Degradation Pathways of Sitagliptin Leading to Impurity B
Forced degradation studies are essential to establish the intrinsic stability of a drug molecule and to identify potential degradation products. Sitagliptin has been subjected to various stress conditions, including acid and base-mediated hydrolysis.
Sitagliptin shows susceptibility to degradation under strong acidic conditions. researchgate.netcore.ac.uk Studies involving exposure to hydrochloric acid have shown that the primary degradation pathway involves the hydrolysis of the amide bond linking the β-amino acid portion and the triazolopyrazine heterocyclic ring. thieme-connect.denih.gov This cleavage results in the formation of two main degradation products:
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
3-(trifluoromethyl)-5,6,7,8-tetrahydro researchgate.netthieme-connect.deunigoa.ac.intriazolo[4,3-a]pyrazine nih.gov
This degradation mechanism breaks the core structure of the molecule. It does not involve the chemical alteration of the trifluorophenyl ring itself, such as the removal of a fluorine atom. Therefore, the hydrolytic degradation of Sitagliptin under acidic conditions does not lead to the formation of this compound. researchgate.net
Similar to acidic conditions, Sitagliptin also undergoes degradation in basic or alkaline media. globalresearchonline.net The mechanistic pathway for degradation under basic hydrolysis is also the cleavage of the amide bond, which is a common pathway for amides in the presence of a strong base like sodium hydroxide. thieme-connect.denih.gov This process yields the same primary degradation products as seen in acidic hydrolysis: the constituent β-amino acid and the triazole heterocycle.
Forced degradation studies confirm that while Sitagliptin does degrade under basic stress, the formation of this compound is not observed. The degradation pathway does not support a mechanism for the removal of a fluorine atom from the aromatic ring.
Table 2: Summary of Sitagliptin Forced Degradation Studies This table outlines the typical outcomes of forced degradation studies on Sitagliptin under various conditions.
| Stress Condition | Reagent Example | Observed Degradation | Formation of Impurity B | Key Degradation Products |
|---|---|---|---|---|
| Acidic Hydrolysis | 1N - 2.5M HCl | Significant | Not Observed | Amide bond cleavage products thieme-connect.denih.govresearchgate.net |
| Basic Hydrolysis | 0.1N - 2M NaOH | Significant | Not Observed | Amide bond cleavage products thieme-connect.denih.govglobalresearchonline.net |
Oxidative Stress-Induced Transformations
Forced degradation studies involving the exposure of Sitagliptin to oxidative conditions (e.g., hydrogen peroxide) have been documented. These studies lead to the formation of several degradation products. However, the scientific literature does not identify this compound (Defluoro-Sitagliptin) as a product of oxidative stress-induced transformations. The degradants that are formed under oxidative conditions are structurally different from Impurity B researchgate.net.
Thermal Stress Effects on Impurity Generation
Sitagliptin has been subjected to thermal stress in both solid and solution states to assess its stability. While thermal degradation does occur, leading to the generation of specific thermal degradants, there is no evidence in the published research to indicate that this compound is one of these products. The pathways of thermal degradation result in molecules that are distinct from Defluoro-Sitagliptin neuroquantology.com.
Photolytic Degradation Processes
Photostability studies are a standard component of drug stability testing. When Sitagliptin is exposed to UV or visible light, it can undergo degradation. Some studies have noted that photolytic degradation can involve a defluorination reaction, where a fluorine atom on the phenyl ring is replaced by a hydroxyl group. However, this results in a hydroxylated impurity, which is structurally different from this compound (Defluoro-Sitagliptin), where a fluorine atom is absent without substitution by another group. Therefore, existing literature on photolytic degradation does not support the formation of this compound.
Academic Synthetic Approaches for Sitagliptin Impurity B Reference Standards
De Novo Synthetic Routes from Precursor Molecules
De novo synthesis offers the advantage of building the target molecule from simple, readily available starting materials, providing a high degree of control over the final product's purity.
A patented multi-step synthesis of a Sitagliptin (B1680988) impurity starts from 2,4,5-trifluorophenylacetic acid. google.com This sequence involves a series of classical organic transformations to construct the core structure of the impurity. The general synthetic strategy can be outlined as follows:
Reduction: The initial step involves the reduction of the carboxylic acid group of 2,4,5-trifluorophenylacetic acid to the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to the aldehyde, which serves as a key intermediate for the subsequent carbon-carbon bond formation.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with a suitable active methylene (B1212753) compound, such as malonic acid or its ester derivatives. This reaction extends the carbon chain and introduces a carboxylic acid or ester functionality.
Condensation/Ammonolysis: The final step is the coupling of the acid intermediate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgtriazolo[4,3-a]pyrazine hydrochloride to form the amide bond, yielding the target impurity. google.com
This synthetic route is designed to be straightforward and convenient, resulting in high yield and purity of the final product, making it suitable for the preparation of reference standards. google.com
Another efficient de novo approach involves a three-step synthesis. nih.gov This method begins with a cobalt-catalyzed cross-coupling reaction between 1-bromo-2,4,5-trifluorobenzene (B152817) and methyl 4-bromocrotonate. nih.gov The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgtriazolo[4,3-a]pyrazine to yield the final impurity. nih.gov
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the amide bond formation step, which is a critical transformation in the synthesis of Sitagliptin Impurity B, an extensive screening of coupling reagents, bases, and solvents has been reported. nih.govresearchgate.net
The choice of coupling agent and base was found to be crucial for both the yield and the selectivity of the reaction. For instance, the use of oxalyl chloride with triethylamine (B128534) in tetrahydrofuran (B95107) (THF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with N-methylmorpholine (NMM) and either 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) were identified as highly efficient systems for the amide bond formation, affording the desired product in yields ranging from 68% to 76%. nih.govresearchgate.net
The selection of the base was also shown to have a significant impact on minimizing side reactions, such as the regio-isomerization of the carbon-carbon double bond in the allylbenzene-type starting material. nih.gov
| Parameter | Conditions | Outcome | Reference |
| Coupling Reagent | (COCl)₂ | High Yield | nih.govresearchgate.net |
| EDC/HOBt | High Yield | nih.govresearchgate.net | |
| Base | Et₃N | High Yield | nih.govresearchgate.net |
| NMM | High Yield | nih.govresearchgate.net | |
| Solvent | THF | Effective | nih.govresearchgate.net |
| DMF | Effective | nih.govresearchgate.net |
Conversion Pathways from Sitagliptin or Related Intermediates
An alternative to de novo synthesis is the conversion of the parent drug or a late-stage intermediate into the desired impurity. This approach can be more direct if a simple and efficient transformation can be identified.
A patented method describes the synthesis of a Sitagliptin impurity through a one-step deamination reaction starting from Sitagliptin itself. google.com This process involves an elimination reaction under either acidic or alkaline conditions to remove the primary amine group from the Sitagliptin molecule. google.com
The reaction can be carried out in water or an organic solvent at temperatures ranging from 50°C to 120°C. google.com A variety of acids, such as phosphoric acid, hydrochloric acid, and sulfuric acid, or bases like triethylamine and diethylamine, can be used to facilitate the elimination. google.com The resulting impurity can be purified to a high degree (≥99%), making this method suitable for producing reference material. google.com
| Parameter | Conditions | Outcome | Reference |
| Starting Material | Sitagliptin | High Purity Product | google.com |
| Reaction Type | Deamination (Elimination) | One-step conversion | google.com |
| Catalyst | Acid (e.g., H₃PO₄) or Base (e.g., Et₃N) | Efficient conversion | google.com |
| Solvent | Water or Organic Solvents (e.g., DMF) | Versatile | google.com |
| Temperature | 50-120°C | Controlled Reaction | google.com |
Efficiency and Convenience in Synthetic Route Design
In contrast, the one-step deamination of Sitagliptin offers the most direct pathway to the impurity. google.com The simplicity of a single-step conversion from a readily available starting material (the API itself) presents a significant advantage in terms of convenience and potentially lower production costs for the reference standard. The high purity of the final product further enhances the appeal of this method. google.com
Ultimately, the selection of the most appropriate synthetic route will depend on the specific requirements of the laboratory, including the scale of the synthesis, the available equipment, and the cost of the starting materials.
Advanced Analytical Methodologies for Sitagliptin Impurity B Assessment
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of pharmaceutical compounds due to its high selectivity, sensitivity, and reproducibility. bepls.com For hydrophobic compounds like Sitagliptin (B1680988) and its impurities, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for their separation and quantification. bepls.com
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for the analysis of Sitagliptin Impurity B involves a systematic optimization of various chromatographic parameters to achieve the desired separation from the active pharmaceutical ingredient (API) and other related substances.
The optimization of an RP-HPLC method is a critical step to ensure accurate and precise quantification of impurities. This process involves the systematic adjustment of chromatographic conditions to achieve adequate resolution, peak symmetry, and sensitivity for this compound. A well-optimized method will be able to separate the impurity from Sitagliptin and other potential process-related impurities. pharmaceuticaljournal.net
Gradient elution is a powerful technique in RP-HPLC for separating complex mixtures of compounds with varying polarities, such as Sitagliptin and its impurities. This strategy involves changing the composition of the mobile phase during the chromatographic run. For the analysis of Sitagliptin impurities, a gradient program typically starts with a higher percentage of the aqueous phase to retain the more polar compounds, followed by a gradual increase in the organic solvent concentration to elute the more hydrophobic compounds.
One developed method for separating Sitagliptin and its impurities utilizes a gradient program with a mobile phase consisting of a pH 4.5 buffer and acetonitrile as mobile phase A, and a mixture of methanol and acetonitrile as mobile phase B. ijrpr.com Another approach employs a linear gradient elution with 0.02 M phosphate buffer at pH 7 and acetonitrile. ijarmps.org
A specific gradient program that has been used for the separation of Sitagliptin impurities is as follows:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.01 | 95 | 5 |
| 30 | 85 | 15 |
| 50 | 60 | 40 |
| 65 | 35 | 65 |
| 67 | 95 | 5 |
| 75 | 95 | 5 |
Table 1: Example of a Gradient Elution Program for Sitagliptin Impurity Analysis.
The choice of the stationary phase is fundamental to achieving the desired separation in RP-HPLC. For the analysis of Sitagliptin and its impurities, C18 (octadecylsilyl) columns are the most commonly used stationary phases. bepls.comijrpr.com These columns consist of silica particles that are chemically bonded with C18 alkyl chains, providing a hydrophobic surface that interacts with the analytes.
The selection of a C18 column involves considering parameters such as particle size, pore size, and column dimensions. Smaller particle sizes (e.g., 3.5 µm or 5 µm) generally provide higher efficiency and better resolution, while longer columns (e.g., 250 mm) can also enhance separation. bepls.commdpi.com
| Column Name | Dimensions | Particle Size |
| Kromasil C18 | 4.6 x 250 mm | 5.0 µm |
| PRONTOSIL C18 | Not Specified | Not Specified |
| Develosil ODS HG-5 RP C18 | 4.6 x 150 mm | 5 µm |
| Zorbax Eclipse XDB C18 | 4.6 x 150 mm | 5 µm |
Table 2: Examples of C18 Columns Used for Sitagliptin and Impurity Analysis. ijrpr.comijarmps.orgscielo.brjaper.in
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. In RP-HPLC, the mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. bepls.com The ratio of these components is adjusted to achieve the optimal separation of this compound.
Buffer systems are often incorporated into the aqueous portion of the mobile phase to control the pH and improve peak shape, especially for ionizable compounds like Sitagliptin. Common buffers used in the analysis of Sitagliptin and its impurities include phosphate, acetate, and formate buffers. mdpi.comscielo.br The pH of the buffer can significantly impact the retention time and selectivity of the separation.
For instance, one method employs a mobile phase of acetonitrile and 0.05% orthophosphoric acid in water in a 30:70 v/v ratio. researchgate.net Another method utilizes a mixture of 0.01M KH2PO4 and methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 with orthophosphoric acid. japer.in
The flow rate of the mobile phase and the column temperature are important parameters that can be optimized to improve the efficiency and speed of the separation.
Flow Rate: The flow rate affects the analysis time and the efficiency of the separation. A higher flow rate leads to a shorter analysis time but can also result in a decrease in resolution. Typical flow rates for the analysis of Sitagliptin and its impurities range from 0.6 mL/min to 1.2 mL/min. bepls.comijrpr.commdpi.com The optimal flow rate is a balance between achieving adequate separation and maintaining a reasonable analysis time.
Column Temperature: The column temperature can influence the viscosity of the mobile phase, the solubility of the analytes, and the kinetics of the separation process. An elevated column temperature can lead to sharper peaks and shorter retention times. For the analysis of Sitagliptin and its impurities, column temperatures are often set between 35°C and 40°C. ijrpr.comscielo.br In some cases, ambient temperature (around 25°C) may also be sufficient. bepls.com
| Parameter | Optimized Range/Value |
| Flow Rate | 0.6 - 1.2 mL/min |
| Column Temperature | 25°C - 40°C |
Table 3: Optimized Flow Rate and Column Temperature Ranges for Sitagliptin Impurity Analysis. bepls.comijrpr.commdpi.comscielo.br
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). creative-proteomics.commdpi.comnih.gov These enhancements are primarily due to the use of columns packed with sub-2-micron particles, which operate at higher pressures. creative-proteomics.comwaters.com
Key Advantages of UPLC for Impurity Profiling:
Enhanced Resolution: The smaller particle size in UPLC columns leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities from the main API peak. creative-proteomics.comwaters.com This is particularly crucial for accurately quantifying trace-level impurities like this compound.
Increased Speed: UPLC methods can significantly reduce analysis times, often by a factor of nine compared to traditional HPLC methods, without compromising separation quality. nih.govspectralabsci.com This high throughput is advantageous for in-process controls and final product release testing.
Improved Sensitivity: The enhanced efficiency of UPLC systems results in higher peak concentrations, leading to improved signal-to-noise ratios and lower limits of detection (LOD) and quantification (LOQ). creative-proteomics.com This is essential for detecting and quantifying potentially genotoxic impurities that may be present at very low levels.
Reduced Solvent Consumption: The faster analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. creative-proteomics.comnih.gov
Application in Sitagliptin Analysis:
Several UPLC methods have been developed for the analysis of Sitagliptin and its impurities. nih.govnih.govresearchgate.netglobalresearchonline.net For instance, a stability-indicating UPLC method was developed to separate Sitagliptin from its degradation products and process-related impurities. nih.gov The chromatographic separation is often achieved on columns such as an Acquity UPLC BEH C8 or C18. nih.gov A typical method might employ a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. nih.gov The detection is commonly performed using a photodiode array (PDA) detector at a wavelength where both the API and the impurity exhibit sufficient absorbance. nih.govresearchgate.net
Table 1: Example UPLC Method Parameters for Sitagliptin Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Gradient elution program nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Column Temperature | 25°C nih.gov |
| Detection Wavelength | 210 nm nih.gov |
| Injection Volume | 0.5 µL nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
While liquid chromatography is the primary tool for analyzing non-volatile impurities like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process.
For non-volatile analytes, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. jfda-online.comjfda-online.comresearchgate.net This process involves chemically modifying the analyte to a form that is more amenable to the chromatographic environment. jfda-online.com
Common Derivatization Techniques:
Silylation: This is a common technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (TMS) group.
Acylation: This involves the introduction of an acyl group into a molecule containing active hydrogens.
Alkylation: This method introduces an alkyl group into the analyte.
The choice of derivatizing agent depends on the functional groups present in the impurity. After derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile compounds, which are then detected and identified by the mass spectrometer. The high sensitivity and specificity of MS detection make this technique suitable for trace-level analysis of potentially genotoxic impurities. e-bookshelf.de
Capillary Electrophoresis (CE) in Impurity Separation
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal sample and solvent consumption. mdpi.comnih.gov It is particularly well-suited for the analysis of charged and polar compounds. wvu.edu In the context of pharmaceutical analysis, CE has emerged as a valuable alternative and complementary technique to HPLC for impurity profiling and chiral separations. nih.govwvu.edu
The separation in CE is based on the differential migration of analytes in an electric field. This migration is influenced by the analyte's charge-to-size ratio. mdpi.com For the separation of impurities from an API, the principle of capillary zone electrophoresis (CZE) is often employed.
Advantages of CE for Impurity Analysis:
High Separation Efficiency: CE can achieve very high theoretical plate numbers, leading to excellent resolution of complex mixtures.
Fast Method Development: The simplicity of the CE system allows for rapid optimization of separation conditions.
Low Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of background electrolyte, making it cost-effective and environmentally friendly. mdpi.com
A CZE method for the simultaneous determination of Sitagliptin and Metformin has been developed, demonstrating the applicability of this technique for analyzing Sitagliptin-related substances. nih.govnih.gov The separation was achieved in a fused silica capillary with a phosphate buffer as the running buffer and UV detection. nih.govnih.gov
Method Validation Principles for Impurity B Quantification (Adherence to ICH Q2(R2) Guidelines)
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures. For the quantification of this compound, the method must be validated for specificity, linearity, range, accuracy, and precision. bepls.comsemanticscholar.org
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijrpr.com For a this compound method, specificity is demonstrated by showing that the impurity peak is well-resolved from the Sitagliptin peak and other potential impurities. ijrpr.com
This is typically achieved by:
Spiking Studies: A solution of the drug substance is spiked with known amounts of Impurity B and other related substances. The chromatogram should show distinct and well-separated peaks for each component.
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The analytical method must be able to separate Impurity B from these degradation products.
Peak purity analysis using a PDA detector can also be employed to confirm that the chromatographic peak of Impurity B is not co-eluting with other components.
Linearity and Calibration Range Determination
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be linear, accurate, and precise.
To establish linearity, a series of solutions of this compound are prepared at different concentrations, typically from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. scispace.com The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.
Acceptance Criteria for Linearity:
Correlation Coefficient (r²): A value of ≥ 0.99 is generally considered acceptable. nih.govsemanticscholar.orgmdpi.com
Y-intercept: The y-intercept of the regression line should be close to zero.
Table 2: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.2 (LOQ) | 5,000 |
| 0.5 | 12,500 |
| 1.0 | 25,000 |
| 1.5 | 37,500 |
| 2.0 | 50,000 |
| Correlation Coefficient (r²) | 0.999 |
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by analyzing a minimum of six replicate preparations of the sample at the target concentration of the impurity. The relative standard deviation (RSD) of the results should be within an acceptable limit, typically not more than 5-10% for impurity analysis. nih.gov
Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. journalijar.com The study is conducted by repeating the repeatability assessment under these varied conditions. The RSD between the results from the different conditions is then calculated.
Table 3: Example Precision Data for this compound
| Parameter | Acceptance Criteria (%RSD) | Observed %RSD |
|---|---|---|
| Repeatability (n=6) | ≤ 5.0% | 1.2% |
| Intermediate Precision | ||
| Analyst 1 vs. Analyst 2 | ≤ 10.0% | 1.8% |
Accuracy and Recovery Experiments
Accuracy, in the context of analytical method validation, refers to the closeness of the test results obtained by the method to the true value. Recovery experiments are conducted to determine this accuracy. The procedure for this compound involves spiking a known amount of the impurity standard into a sample matrix at various concentration levels. Typically, these experiments are performed in triplicate at levels corresponding to 50%, 100%, and 150% of the specified limit for the impurity. scispace.comjocpr.com
The percentage recovery is then calculated to assess how effectively the analytical method can extract and quantify the impurity from the sample. For a method to be considered accurate, the recovery values should fall within a predefined acceptance range. For instance, studies have reported recovery ranges for Sitagliptin impurities to be between 95.7% and 101.7%. jocpr.com Another study demonstrated accuracy with recovery values observed between 80% and 120% for all tested levels. nih.gov
A representative summary of accuracy and recovery data for this compound is presented below:
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 1.125 | 1.10 | 97.8% |
| 100% | 2.25 | 2.21 | 98.2% |
| 150% | 3.375 | 3.32 | 98.5% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
For this compound, these limits are typically established by injecting a series of diluted solutions with known concentrations. The LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. scispace.com The precision of the method at the LOQ level is also assessed by performing multiple individual preparations and calculating the relative standard deviation (RSD) of the results. scispace.com
Different analytical techniques yield varying LOD and LOQ values. For instance, a highly sensitive ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method developed for a nitroso impurity in Sitagliptin reported an LOD of 0.002 ppm and an LOQ of 0.005 ppm. nih.govresearchgate.net In contrast, a reverse-phase high-performance liquid chromatography (RP-HPLC) method for an enantiomeric impurity of Sitagliptin identified an LOD of 0.0001 mg/mL and an LOQ of 0.0003 mg/mL. jocpr.com Another HPLC method reported an LOD of 0.897 µg/mL and an LOQ of 3.015 µg/mL for a process-related impurity. bepls.com
The following table summarizes representative LOD and LOQ values for Sitagliptin impurities from various studies:
| Analytical Method | Analyte | LOD | LOQ |
| UHPLC-MS/MS | 7-Nitroso Impurity | 0.002 ppm | 0.005 ppm |
| RP-HPLC | (S)-Enantiomer | 0.0001 mg/mL | 0.0003 mg/mL |
| RP-HPLC | Process-Related Impurity | 0.897 µg/mL | 3.015 µg/mL |
Impurity Profiling and Pharmaceutical Quality Control Strategies for Sitagliptin
Comprehensive Impurity Profiling Approaches for Drug Substances
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For Sitagliptin (B1680988), this involves a multi-faceted approach to detect and characterize impurities that may arise from the manufacturing process, degradation, or storage.
Analytical Techniques: A variety of analytical techniques are employed to create a comprehensive impurity profile of Sitagliptin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods due to their high selectivity and sensitivity. bepls.comthepharmajournal.com These are often coupled with mass spectrometry (MS) to provide structural information about the impurities. nih.govijpsr.com Gas Chromatography-Mass Spectrometry (GC-MS) may also be used to identify volatile impurities. springerprofessional.de
Forced Degradation Studies: To understand the degradation pathways and identify potential degradation products, forced degradation or stress studies are conducted. ijpsr.comijpsr.com Sitagliptin is subjected to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ijpsr.comasianpubs.org These studies help in identifying the likely degradation products that could form under normal storage conditions. For instance, studies have shown that Sitagliptin degrades significantly in strongly acidic, alkaline, and oxidative environments. nih.gov Two major degradation products have been identified under acidic conditions. researchgate.net
Reference Standards: The synthesis and characterization of potential impurities are crucial for their accurate identification and quantification. These synthesized impurities serve as reference standards for method validation and routine quality control testing. synthinkchemicals.com
The table below summarizes key impurities of Sitagliptin that have been identified.
Table 1: Identified Impurities of Sitagliptin
| Impurity Name | Type | Method of Detection |
|---|---|---|
| Phenyl ethyl amine impurity | Process-related | HPLC, GC-MS springerprofessional.de |
| Triazole impurity | Process-related | HPLC, GC-MS springerprofessional.de |
| Acid impurity | Process-related, Degradation | HPLC, GC-MS springerprofessional.denih.gov |
| Alkene impurity | Process-related, Degradation | HPLC, GC-MS springerprofessional.denih.gov |
| Cyclohexyl impurity | Process-related | HPLC, GC-MS springerprofessional.de |
| Enantiomer impurity | Process-related | HPLC, GC-MS springerprofessional.de |
| 7-nitroso impurity (NTTP) | Potential genotoxic impurity | UHPLC-MS/MS nih.govfda.gov |
| Ketoamide impurity | Process-related | HPLC worldwidejournals.com |
Regulatory Frameworks for Impurity Control (ICH Guidelines)
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the control of impurities in new drug substances and products. These guidelines are crucial for ensuring the quality and safety of pharmaceuticals worldwide.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities. jpionline.orgyoutube.com
Reporting Threshold: The level at which an impurity must be reported in the regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be justified from a safety perspective.
The guideline outlines the need for a summary of actual and potential impurities, including those arising from synthesis, purification, and storage. ich.org It also emphasizes the validation of analytical procedures used for impurity detection and quantification. youtube.com
Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
ICH Q3B(R2) focuses on impurities in new drug products, specifically degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eueuropa.eufda.gov
Key aspects of this guideline include:
Rationale for Reporting and Control: It provides a rationale for reporting and controlling degradation products.
Analytical Procedures: The analytical methods used to detect impurities in the drug product must be validated.
Reporting of Impurities: The guideline specifies the requirements for reporting impurity levels in regulatory submissions.
Qualification of Impurities: It outlines the process for qualifying degradation products that are present at levels higher than the qualification threshold. slideshare.net
The selection of degradation products to be included in the drug product specification is based on those found in batches manufactured by the proposed commercial process. europa.eu
ICH Q8(R2) introduces the concept of Quality by Design (QbD), a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. pharmalesson.comgovinfo.gov
The core principles of QbD as outlined in ICH Q8 include:
Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final product. pharmalesson.comcognidox.com
Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, and microbiological properties that should be controlled to ensure product quality. biotech.com
Risk Assessment: Linking material attributes and process parameters to CQAs. biotech.com
Design Space: Establishing a range of process parameters that have been demonstrated to provide quality assurance. biotech.com
Control Strategy: A planned set of controls derived from product and process understanding that ensures process performance and product quality. biotech.com
Lifecycle Management: Continual improvement of the product and process throughout its lifecycle. pharmalesson.com
By implementing QbD principles, manufacturers can build quality into the product from the beginning, leading to a more robust manufacturing process and a reduction in batch failures. pharmalesson.comcognidox.com
ICH Q11 provides guidance on the development and manufacture of drug substances, encompassing both chemical and biological entities. europa.eugmp-compliance.org It complements the principles outlined in ICH Q8, Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System). europa.eufda.gov
Key elements addressed in ICH Q11 include:
Manufacturing Process Development: Describing the approaches to developing and understanding the manufacturing process. fda.gov
Selection of Starting Materials: Justifying the selection of starting materials. pharmtech.com
Control Strategy: Developing a control strategy for the drug substance manufacturing process. pharmtech.com
Impurities: Discussing the formation, fate, and purge of impurities. pharmtech.comfda.gov
A central theme of ICH Q11 is the application of a science and risk-based approach to ensure the consistent quality of the drug substance throughout its lifecycle. pharmtech.com
Strategies for Mitigation and Minimization of Sitagliptin Impurity B Formation
The formation of impurities during the manufacturing process and storage of Sitagliptin is a significant concern. This compound, in particular, requires careful control.
Control of Starting Materials and Intermediates: A primary strategy to minimize the formation of this compound is to ensure the high purity of starting materials and intermediates used in the synthesis process.
Optimization of Reaction Conditions: Controlling reaction parameters such as temperature, pH, and reaction time can significantly reduce the formation of unwanted byproducts, including Impurity B. For example, in the synthesis of certain Sitagliptin impurities, the choice of coupling reagents, bases, and solvents was found to be critical in minimizing side reactions. nih.govacs.org
Process Understanding and Control: A thorough understanding of the manufacturing process, as advocated by QbD principles, allows for the identification of critical process parameters that may influence the formation of Impurity B. By controlling these parameters within a defined design space, its formation can be minimized.
Stability Studies and Storage Conditions: Stability studies help to understand how environmental factors such as temperature, humidity, and light affect the degradation of Sitagliptin and the formation of impurities. nih.gov Based on these studies, appropriate storage conditions can be established to minimize degradation.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| Sitagliptin |
| This compound |
| Phenyl ethyl amine |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- europa.eupharmalesson.comcognidox.comtriazolo[4,3-a]pyrazine |
| Nitroso-STG-19 (NTTP) |
| Ketoamide |
| Enamine |
| Fumaric acid |
| Lactose |
| Mannitol |
| Magnesium stearate |
| Acetonitrile |
| Methanol |
| Formic acid |
| Ammonium acetate |
| (COCl)2 / Oxalyl chloride |
| Et3N / Triethylamine (B128534) |
| EDC / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) |
| NMM / N-Methylmorpholine |
| DMAP / 4-Dimethylaminopyridine (B28879) |
| HOBt / Hydroxybenzotriazole |
| 2,4,5-trifluoro-phenylacetic acid |
| propanedioic acid |
| malonic ester |
| CDI / 1,1'-Carbonyldiimidazole |
| sodium hydroxide |
| hydrochloric acid |
| sodium sulfate |
| methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate |
| NH3 / Ammonia |
| LiOtBu / Lithium tert-butoxide |
| LiHMDS / Lithium bis(trimethylsilyl)amide |
| K2CO3 / Potassium carbonate |
| KF / Potassium fluoride |
| KOH / Potassium hydroxide |
| KOtBu / Potassium tert-butoxide |
| NaH / Sodium hydride |
| DBU / 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| 1,4-dioxane |
| ethyl acetate |
| (2,4,5-trifluorophenyl)magnesium chloride |
| methyl 4-bromocrotonate |
| Bis(tert-butoxycarbonyl)oxide (boc anhydride) |
| (r) -3- amino -4-(2,4,5- trifluorophenyl) butanoic acid |
| oxolane / tetrahydrofuran (B95107) |
| dichloromethane |
| normal hexane |
Emerging Research Directions and Methodological Advancements
Investigation of Unreported or Novel Impurity Formation Mechanisms
The control of impurities within an active pharmaceutical ingredient (API) is contingent on a thorough understanding of their formation pathways. Sitagliptin (B1680988) Impurity B, identified as 4-Desfluoro Sitagliptin, is a known process-related impurity of Sitagliptin. While its primary formation is linked to the synthetic route, emerging research continues to investigate other potential, and perhaps novel, formation mechanisms that could occur under various stress conditions.
Forced degradation studies on Sitagliptin have revealed that the parent molecule is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. bohrium.comjocpr.comresearchgate.net High degradation of Sitagliptin has been observed in strongly acidic and alkaline environments, following first-order kinetics. nih.gov For instance, studies have shown the formation of two primary degradation products in 2.5M hydrochloric acid at 60°C. researchgate.net
While these studies have not explicitly reported the formation of Sitagliptin Impurity B as a degradant, they highlight potential reactive sites on the Sitagliptin molecule. Novel mechanisms could involve interactions with excipients or trace contaminants in the formulation. For example, mechanisms such as the Michael addition with fumaric acid and the Maillard reaction with lactose have been proposed for the degradation of Sitagliptin in the presence of these excipients. nih.gov Further research is focused on exploring whether similar unexpected reactions could lead to the formation of Impurity B or other novel impurities during manufacturing or storage.
Table 1: Summary of Sitagliptin Degradation Studies
| Stress Condition | Reagents/Environment | Observed Degradation Products | Proposed Mechanism |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, 2.5M HCl | DP1 and DP2 | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1N NaOH, 2M NaOH | Unspecified degradants | Hydrolysis of the amide bond |
| Oxidation | 5% H₂O₂, Ozonation | Nitro-Sitagliptin, Diketone | Oxidation of the primary amine |
| Excipient Interaction | Fumaric Acid | Michael adduct | Michael Addition |
Development of Orthogonal and Hyphenated Analytical Techniques for Comprehensive Profiling
To ensure a complete and accurate impurity profile of Sitagliptin, the development of advanced analytical techniques is essential. The use of orthogonal and hyphenated methods provides a more comprehensive understanding of the impurity landscape.
Orthogonal methods involve the use of two or more completely different analytical techniques or conditions to separate and quantify impurities. This approach minimizes the risk of co-elution, where an impurity might be hidden under the peak of the main component or another impurity. For Sitagliptin and its impurities, this can be achieved by using different chromatographic columns (e.g., C18, Phenyl) or employing different mobile phase compositions and pH levels in High-Performance Liquid Chromatography (HPLC) methods. jocpr.comasianpubs.org
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for both quantification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for identifying and quantifying known and unknown impurities of Sitagliptin. bohrium.comresearchgate.netscispace.com It provides high sensitivity and specificity, allowing for the detection of trace-level impurities and the determination of their molecular weights, which is a critical first step in structural identification.
Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with MS/MS, it provides a powerful tool for separating and identifying closely related impurities and degradation products. bohrium.comthieme-connect.com
HPLC-NMR Spectroscopy: This technique directly couples HPLC with Nuclear Magnetic Resonance spectroscopy. It is particularly valuable for the unambiguous structural elucidation of novel impurities without the need for their isolation. nih.gov
These advanced methods are crucial for developing robust, stability-indicating assays capable of separating Sitagliptin from all potential process-related impurities, including Impurity B, and any degradants that may form. asianpubs.orgijpsr.com
Predictive Modeling for Impurity Formation Kinetics and Degradation Pathways
Predictive modeling is an emerging area in pharmaceutical development that aims to forecast the formation of impurities over time under various conditions. By understanding the kinetics of impurity formation, manufacturers can establish more effective control strategies and define appropriate shelf-lives for drug products.
Studies on the degradation of Sitagliptin have shown that it can follow first-order or second-order kinetics depending on the specific stress conditions applied. nih.govresearchgate.netresearchgate.net For example, the degradation in an acidic medium was determined to be a first-order process with respect to the drug concentration. researchgate.net This kinetic data is fundamental for building predictive models.
While specific kinetic models for the formation of this compound are not widely published, the approach used for similar compounds, such as Saxagliptin, can be applied. nih.gov Such models incorporate variables like temperature, humidity, and the concentration of reactants to predict the concentration of individual degradation products over time. nih.gov These models are often based on reaction equations derived from mechanistic understanding and can be supported by ab initio calculations of reaction activation energies. nih.gov
Future research will likely focus on developing comprehensive kinetic models for all known Sitagliptin impurities, including Impurity B, to better predict their formation during synthesis and storage, thereby enhancing quality control and ensuring product stability.
Table 2: Kinetic Parameters from a Sitagliptin Degradation Study
| Condition | Kinetic Order | Rate Constant (k) | Half-life (t½) |
|---|---|---|---|
| 0.1N HCl at 38°C | First-order | Not specified | 10,830 hours |
Data derived from separate studies under different conditions.
Standardization of Reference Materials and Inter-laboratory Collaborative Studies
The accuracy of impurity analysis is heavily dependent on the availability and quality of certified reference materials (CRMs). For this compound, pharmaceutical secondary standards are available, which are qualified as CRMs. bohrium.com These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their identity, purity, and traceability. bohrium.com The availability of such high-quality reference standards is essential for various analytical applications, including method validation, release testing, and stability studies. bohrium.comusp.org
To ensure the reliability and consistency of analytical results across different laboratories, inter-laboratory collaborative studies are often conducted. These studies involve multiple laboratories analyzing the same sample using a specified method to assess the method's reproducibility and the consistency of the reference standard. While specific collaborative study data for the establishment of the this compound reference standard is not publicly available, such studies are a standard practice for pharmacopeial bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). usp.orgnih.gov The goal of these studies is to assign a consensus value to the reference material and to validate the analytical procedure, ensuring that it is robust and transferable between different quality control laboratories. eas-eth.org This rigorous process of standardization underpins the global effort to ensure the quality and safety of pharmaceutical products. usp.org
Q & A
Q. What analytical methods are recommended for identifying and quantifying Sitagliptin Impurity B in pharmaceutical formulations?
- Methodological Answer : Reverse-phase ultraperformance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (MS) is widely used due to its high sensitivity and specificity. For example, a validated method separates Sitagliptin phosphate monohydrate (retention time: 6.50 min) from Impurity B (retention time: 3.95 min) using a C18 column and gradient elution with mobile phases containing ammonium formate and acetonitrile. Peak resolution >2.0 ensures accurate quantification, with validation parameters (linearity, precision, accuracy) adhering to ICH Q2(R2) guidelines .
Q. What are the key regulatory guidelines governing the control of this compound?
- Methodological Answer : Impurity B must comply with ICH Q3D limits for elemental impurities and nitrosamine-specific guidelines (e.g., CDER’s acceptable intake limits for nitrosamines). Researchers should perform forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess impurity formation pathways. Compliance with USP Chapter <232> and ICH Q3D ensures alignment with global pharmacopeial standards .
Q. How can researchers synthesize and characterize this compound for use as a reference standard?
- Methodological Answer : Synthesis typically involves isolating the impurity during Sitagliptin manufacturing or via intentional stress testing (e.g., nitrosation reactions). Characterization requires nuclear magnetic resonance (NMR), high-resolution MS, and HPLC purity >98%. Elemental analysis and spectral matching with authentic samples are critical for identity confirmation. Data must comply with ICH Q6A for new impurities .
Advanced Research Questions
Q. How can co-eluting impurities be resolved when analyzing this compound using chromatographic methods?
- Methodological Answer : Adjusting mobile phase composition (e.g., pH modifiers like 0.1% formic acid) or switching to a hydrophilic interaction liquid chromatography (HILIC) column can improve resolution. For MS detection, use multiple reaction monitoring (MRM) transitions specific to Impurity B (e.g., m/z 407.3 → 235.1) to minimize matrix interference. Method robustness should be tested across column batches and instruments .
Q. What strategies are effective for validating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months, with periodic analysis via UPLC-MS. Monitor degradation products and ensure impurity levels remain within ICH Q1A(R2)-defined thresholds. Use Arrhenius kinetics to predict shelf-life, and validate storage in amber vials with nitrogen headspace to prevent photolytic/oxidative degradation .
Q. How should researchers address discrepancies in reported impurity profiles of Sitagliptin across different studies?
- Methodological Answer : Perform comparative analyses using identical chromatographic conditions and reference standards. Investigate potential sources of variability, such as synthesis routes (e.g., differences in starting materials or catalysts) or detection parameters (e.g., MS ionization efficiency). Cross-validate findings with orthogonal techniques like capillary electrophoresis or 2D-NMR .
Q. What advanced spectral techniques are recommended for structural elucidation of novel Sitagliptin-related impurities?
- Methodological Answer : High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) provides fragmentation patterns for structural hypotheses. Confirm using 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical analysis and X-ray crystallography for absolute configuration determination. Purity must be ≥95% to avoid spectral interference .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
